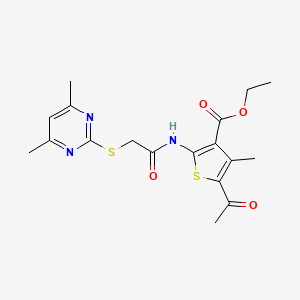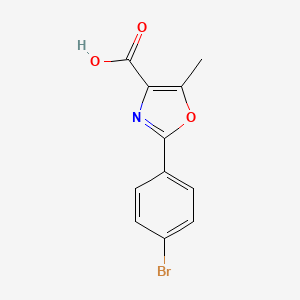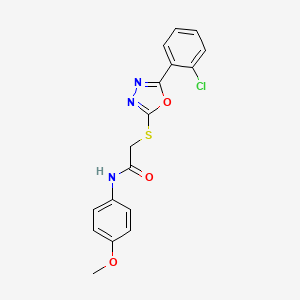
2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-metoxifenil)acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de oxadiazol. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas, que incluyen propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-metoxifenil)acetamida normalmente implica los siguientes pasos:
Formación del anillo 1,3,4-oxadiazol: Esto se logra mediante la ciclización de una hidrazida con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas.
Formación de tioéter: El derivado de oxadiazol se hace reaccionar entonces con un compuesto tiolico para introducir el enlace tioéter.
Formación de acetamida: Finalmente, el derivado de tioéter se aciló con un cloruro de acilo o anhídrido para formar el grupo acetamida.
Métodos de producción industrial
Los métodos de producción industrial de este compuesto probablemente incluirían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el enlace tioéter, para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de oxadiazol o al grupo acetamida, dando lugar a varios derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes o los agentes sulfonantes se pueden utilizar en condiciones apropiadas.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de oxadiazol reducidos y aminas.
Sustitución: Varios derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antiinflamatorias.
Medicina: Posible agente anticancerígeno debido a su capacidad de inhibir ciertas líneas celulares cancerosas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como precursor de otras sustancias químicas industriales.
Mecanismo De Acción
El mecanismo de acción exacto de 2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-metoxifenil)acetamida no está completamente comprendido. Se cree que ejerce sus efectos a través de las siguientes vías:
Dianas moleculares: El compuesto puede interactuar con enzimas o receptores específicos del cuerpo, dando lugar a sus efectos biológicos.
Vías implicadas: Puede modular las vías de señalización implicadas en la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-metilfenil)acetamida
- 2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-etilfenil)acetamida
Unicidad
2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-metoxifenil)acetamida es única debido a la presencia del grupo metoxi en el anillo fenilo, que puede influir en su actividad biológica y reactividad química. Esta variación estructural puede dar lugar a diferencias en sus propiedades farmacocinéticas y farmacodinámicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C17H14ClN3O3S |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-12-8-6-11(7-9-12)19-15(22)10-25-17-21-20-16(24-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) |
Clave InChI |
IWIQHFKKLDYOGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
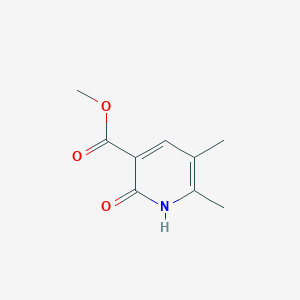
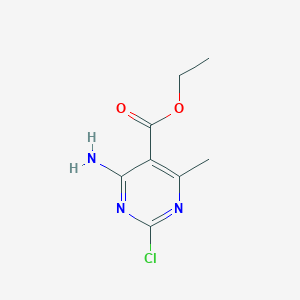
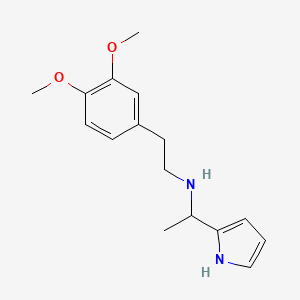
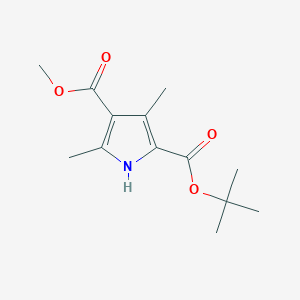
![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)

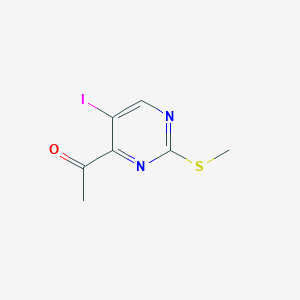
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)


